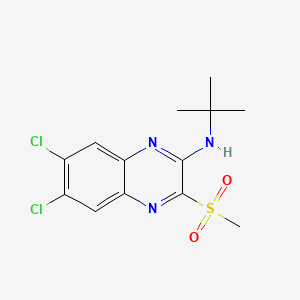

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’agoniste du récepteur GLP-1 DMB implique plusieurs étapes clés :

Formation du noyau quinoxaline : Le noyau quinoxaline est généralement synthétisé par condensation d’une o-phénylènediamine avec une dicétone. Pour le DMB, les matières premières sont la 6,7-dichloroquinoxaline et la tert-butylamine.

Sulfonylation : L’introduction du groupe méthylsulfonyle est réalisée par des réactions de sulfonylation, souvent en utilisant des réactifs tels que le chlorure de méthanesulfonyle en présence d’une base comme la triéthylamine.

Modifications finales : Les dernières étapes impliquent la purification et la cristallisation pour obtenir le produit souhaité avec une pureté élevée.

Méthodes de production industrielle

La production industrielle de l’agoniste du récepteur GLP-1 DMB suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, y compris l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

L’agoniste du récepteur GLP-1 DMB subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent modifier le noyau quinoxaline ou le groupe sulfonyle.

Substitution : Les atomes d’halogène dans le cycle quinoxaline peuvent être substitués par d’autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courantes

Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (mCPBA) sont couramment utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont employés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d’une base.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du composé original, tels que les sulfoxydes, les sulfones et les quinoxalines substituées.

Applications de la recherche scientifique

L’agoniste du récepteur GLP-1 DMB a un large éventail d’applications de recherche scientifique :

Chimie : Il sert de composé modèle pour étudier la réactivité des dérivés de la quinoxaline et des groupes sulfonyle.

Biologie : Le composé est utilisé pour étudier le rôle du récepteur GLP-1 dans les voies de signalisation cellulaire.

Médecine : Le DMB a montré un potentiel dans le traitement du diabète en augmentant la sécrétion d’insuline et en améliorant la tolérance au glucose.

Industrie : Le composé est exploré pour son potentiel dans le développement de nouveaux agents thérapeutiques ciblant le récepteur GLP-1.

Applications De Recherche Scientifique

GLP-1R agonist DMB has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the reactivity of quinoxaline derivatives and sulfonyl groups.

Biology: The compound is used to investigate the role of GLP-1R in cellular signaling pathways.

Medicine: DMB has shown promise in the treatment of diabetes by enhancing insulin secretion and improving glucose tolerance.

Industry: The compound is explored for its potential in developing new therapeutic agents targeting GLP-1R.

Mécanisme D'action

L’agoniste du récepteur GLP-1 DMB exerce ses effets en se liant au récepteur du peptide 1 de type glucagon (GLP-1R). Cette liaison active le récepteur, conduisant à une augmentation des niveaux intracellulaires d’adénosine monophosphate cyclique (AMPc). L’AMPc élevé active la protéine kinase A (PKA), qui à son tour phosphoryle diverses cibles en aval, y compris la protéine de liaison à l’élément de réponse à l’AMPc (CREB). Cette cascade de signalisation entraîne une augmentation de la sécrétion d’insuline par les cellules bêta pancréatiques et des effets neuroprotecteurs dans les neurones .

Comparaison Avec Des Composés Similaires

L’agoniste du récepteur GLP-1 DMB peut être comparé à d’autres agonistes du récepteur GLP-1 tels que l’exendine-4 et la liraglutide :

Exendine-4 : Un agoniste peptidique avec une demi-vie plus longue que le GLP-1 natif. Il est utilisé dans le traitement du diabète de type 2.

Liraglutide : Un autre agoniste peptidique avec des modifications pour améliorer la stabilité et prolonger l’action. Il est également utilisé pour la gestion du diabète et de l’obésité.

Unicité du DMB

L’agoniste du récepteur GLP-1 DMB est unique en raison de sa petite taille moléculaire, qui permet une administration orale et une meilleure pénétration de la barrière hémato-encéphalique. Cela le rend particulièrement précieux pour les applications neuroprotectrices .

Liste des composés similaires

- Exendine-4

- Liraglutide

- Dulaglutide

- Sémaglutide

L’agoniste du récepteur GLP-1 DMB se démarque parmi ces composés en raison de sa structure non peptidique et de son potentiel de biodisponibilité orale.

Propriétés

IUPAC Name |

N-tert-butyl-6,7-dichloro-3-methylsulfonylquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZCSGYHILBXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281209-71-0 | |

| Record name | 281209-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.